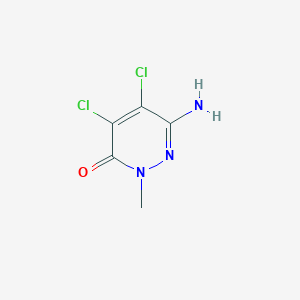

6-氨基-4,5-二氯-2-甲基-2,3-二氢哒嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one is a derivative of the pyridazinone family, which is known for its diverse biological activities. Pyridazinones are heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including cardiovascular and antiplatelet therapies . The specific compound , while not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research, which focus on the synthesis and applications of various pyridazinone derivatives.

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves the condensation of disubstituted amines with hydrazono compounds followed by cyclization processes. For instance, the synthesis of a novel class of 6-amino-5-hydroxypyridazin-3(2H)-ones is achieved by condensing disubstituted amines with (alkylhydrazono)- or (arylhydrazono)(chloro)acetates, followed by acylation and Dieckmann cyclization, yielding moderate to good yields . Another synthetic route involves the reaction of 1-arylhydrazonopyruvaldehydes with α,β-unsaturated nitriles to produce 6-amino-1,4-dihydropyridazines, which can be further converted into pyridazinones or ethylidenemalononitrile derivatives . These methods highlight the versatility and regiospecificity in synthesizing pyridazinone derivatives.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone ring, which can be substituted at various positions to yield compounds with different properties. An X-ray crystal structure study of a related nucleoside, 5-amino-6-chloro-4-nitro-2-(β-D-ribofuranosyl)-2H-pyridazin-3-one, revealed intermolecular and intramolecular hydrogen bonds, providing insights into the conformation and absolute configuration of these molecules . Such structural analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of 6-aryl-5-amino-3(2H)-pyridazinones from mucochloric and mucobromic acid, leading to the formation of 5-alkylamino derivatives, exemplifies the reactivity of the pyridazinone nucleus . These reactions are significant for the development of compounds with potential as platelet aggregation inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. For example, the enantioseparation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone enantiomers using chiral stationary phases in chromatography demonstrates the importance of stereochemistry in the physical properties of these compounds . The ability to isolate specific enantiomers is crucial for the pharmaceutical industry, as different enantiomers can have distinct biological activities.

科学研究应用

抗惊厥和肌肉松弛活性

Sharma 等人 (2013) 的一项研究探讨了 6-氨基-4,5-二氯-2-甲基-2,3-二氢哒嗪-3-酮衍生物的合成和评估,用于抗惊厥活性和肌肉松弛活性。某些合成的化合物表现出显着的抗惊厥和肌肉松弛作用,与苯妥英和地西泮等标准药物相比具有优势 (Sharma 等人,2013)。

抑制血小板聚集和降压活性

Thyes 等人 (1983) 报告说,6-氨基-4,5-二氯-2-甲基-2,3-二氢哒嗪-3-酮衍生物表现出抑制血小板聚集作用和降压作用。发现这些作用明显高于乙酰水杨酸等传统药物 (Thyes 等人,1983)。

新颖的合成方法

Dragovich 等人 (2008) 描述了新型 6-氨基-5-羟基-哒嗪-3(2H)-酮的合成,展示了一种创新的方法来制备具有潜在治疗应用的这些化合物 (Dragovich 等人,2008)。

强心剂

Wang 等人 (2008) 合成了新型 6-苯基-4,5-二氢-3(2H)-哒嗪酮衍生物,并评估了它们作为潜在强心剂。他们的研究表明特定化合物的明显强心作用,有助于理解这一类化合物中的构效关系 (Wang 等人,2008)。

抗分枝杆菌活性

Tan 等人 (2012) 合成了新的 6-甲基-4,5-二氢哒嗪-3(2H)-酮衍生物,并评估了它们对结核分枝杆菌的抗分枝杆菌活性。他们的研究结果鉴定了具有强大活性的化合物,超过了埃坦丁和环丙沙星等传统药物 (Tan 等人,2012)。

降压活性

Siddiqui 等人 (2010) 合成了 6-(取代苯基)-2-(取代甲基)-4,5-二氢哒嗪-3(2H)-酮衍生物,并评估了它们的降压活性。本研究中的某些化合物显示出有希望的降压活性 (Siddiqui 等人,2010)。

未来方向

The future directions of “6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one” are not explicitly provided in the sources I found.

Please note that this information is based on the available sources and there might be more recent studies or data that are not included in this analysis.

属性

IUPAC Name |

6-amino-4,5-dichloro-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-10-5(11)3(7)2(6)4(8)9-10/h1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULOUPUQAFQFNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C(=N1)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445342 |

Source

|

| Record name | 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one | |

CAS RN |

25717-64-0 |

Source

|

| Record name | 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。